2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole
Description
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole (CAS: Not explicitly listed; molecular formula: C₉H₁₃NSSi) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a trimethylsilyl (TMS)-protected ethynyl group at position 3. This compound is notable for its role as a synthetic intermediate in medicinal chemistry, particularly in the development of metabotropic glutamate receptor 5 (mGlu5) antagonists such as MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) .
Synthesis:
The synthesis involves reacting sulfur amide derivatives with N,N′-dimethylformamide (DMF) under ambient conditions, followed by purification via silica gel column chromatography. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, with spectral data aligning with literature values . The TMS group serves as a protective moiety for the ethynyl functionality, enabling controlled deprotection in subsequent reactions .
Properties
IUPAC Name |
trimethyl-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NSSi/c1-8-10-9(7-11-8)5-6-12(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNFAGXYOWTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methyl-4-bromothiazole and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to modify the thiazole ring or the ethynyl group.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the trimethylsilyl group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole, have been extensively studied for their antimicrobial properties. Thiazoles are known for their efficacy against a range of microbial pathogens, including multidrug-resistant strains. Research indicates that modifications to the thiazole structure can enhance antibacterial and antifungal activities. For instance, derivatives have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antitumor Potential
Research has suggested that thiazole compounds exhibit antitumor properties. The mechanisms behind their activity include the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. The ability of thiazoles to interact with DNA and inhibit critical enzymes involved in cancer cell proliferation has been documented .
Antitubercular Activity
Thiazole derivatives have also been investigated for their potential against Mycobacterium tuberculosis. Studies have shown that certain thiazole compounds can significantly inhibit the growth of this bacterium, making them candidates for further development as antitubercular agents .
Synthetic Intermediate in Chemical Manufacturing
This compound serves as an important intermediate in the synthesis of various chemical compounds. One notable application is its role in producing MTEP Hydrochloride, a compound with potential therapeutic applications . The trimethylsilyl group enhances the stability and reactivity of the compound during synthesis, facilitating further chemical transformations.
Structure-Activity Relationship Studies
The study of structure-activity relationships (SAR) in thiazole derivatives is crucial for optimizing their pharmacological properties. By systematically varying substituents on the thiazole ring, researchers can identify key structural features that enhance biological activity while minimizing toxicity . This approach has led to the development of more effective antimicrobial agents with improved selectivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole are best contextualized against analogs with modifications to the thiazole ring, substituents, or ethynyl groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Insights:
Electronic and Steric Effects: The TMS group in this compound enhances stability during synthesis but requires deprotection (e.g., with KOH) for further functionalization .
Pharmacological Relevance: The compound’s ethynyl-thiazole scaffold is critical for mGlu5 antagonism, as seen in MTEP, which shows high receptor affinity due to π-π stacking and hydrophobic interactions . Aryl-ethynyl derivatives (e.g., 4-((3-Fluoro-5-iodophenyl)ethynyl)-2-(fluoromethyl)thiazole) are utilized in positron emission tomography (PET) ligands, demonstrating the versatility of the thiazole core in diagnostic applications .
Synthetic Efficiency :
- This compound is synthesized under mild conditions (room temperature, DMF), whereas aryl-ethynyl derivatives require Pd/Cu-catalyzed cross-coupling, increasing complexity and cost .
Biological Activity
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiazole derivative has been explored for its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cross-coupling reactions and functional group transformations. The compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial activity . Specifically, this compound has shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated its efficacy against pathogens like Staphylococcus aureus and Candida albicans .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Candida albicans | Moderate activity | |
| Escherichia coli | Minimal effect |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The mechanism involves the inhibition of key cellular pathways associated with cell survival and proliferation .
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 14 | Apoptosis |
| HT-29 | 53 | Cell cycle arrest |
| A549 | 10 | Cytotoxicity |
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the trimethylsilyl group may enhance lipophilicity, facilitating membrane penetration . Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against several strains compared to other derivatives, highlighting its potential as a lead compound for further development in antimicrobial therapies .
Case Study 2: Anticancer Potential
In another investigation focused on anticancer activity, researchers synthesized a series of thiazole derivatives and assessed their effects on different cancer cell lines. The results showed that this compound significantly reduced cell viability in MDA-MB-231 cells through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between thiazole precursors and trimethylsilylacetylene derivatives. Key variables include solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., CuI/Pd(PPh₃)₄ for Sonogashira coupling), and temperature control (60–80°C). Evidence from analogous thiazole syntheses shows yields improve with inert atmospheres (N₂/Ar) and slow addition of reagents to minimize side reactions .
- Data Example : For similar compounds, yields dropped from 75% to 40% when using THF instead of DMF due to reduced solubility of intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content) with <0.3% deviation from theoretical values .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm, trimethylsilyl at δ 0.2–0.3 ppm) .
- IR : Confirms functional groups (C≡C stretch ~2100 cm⁻¹, Si–C ~1250 cm⁻¹) .
- Chromatography : TLC/HPLC monitors reaction progress; >95% purity is standard for biological assays .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend storage at –20°C in anhydrous, dark environments. Degradation occurs via hydrolysis of the silyl ether group in humid conditions, detectable by NMR (disappearance of Si–CH₃ signals) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trimethylsilylethynyl group in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density at the ethynyl carbon, predicting susceptibility to nucleophilic/electrophilic attacks. For example, the LUMO map of the ethynyl group shows high reactivity toward Pd-catalyzed couplings, aligning with experimental Sonogashira reaction outcomes .
- Data Contradiction : Some studies report unexpected steric hindrance from the silyl group reducing coupling efficiency, necessitating ligand optimization (e.g., bulky phosphines increase yield by 20%) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies (e.g., antimicrobial activity in broth microdilution vs. lack of efficacy in agar diffusion) often arise from solubility differences. Strategies include:
- Solubility Enhancement : Use of co-solvents (e.g., 5% DMSO) or nanoformulations.
- Assay Standardization : MIC (Minimum Inhibitory Concentration) values should be normalized to cell density (OD₆₀₀) and pH .
Q. How does the trimethylsilyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~1.5 units compared to non-silylated analogs, enhancing blood-brain barrier penetration (measured via PAMPA assays) .
- Metabolic Stability : The silyl group slows hepatic metabolism (CYP3A4), confirmed by LC-MS metabolite profiling showing 80% parent compound remaining after 1 hour .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
